5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
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Overview
Description
5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of the PI3K/AKT/mTOR pathway, which is crucial in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with pyrimidine-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps like nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting key enzymes and pathways involved in cellular processes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The molecular targets include PI3K and mTOR, which are key enzymes in the pathway .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: Another potent PI3K inhibitor with a similar structure but different substituents on the pyrimidine ring.
GNE-493: A dual PI3K/mTOR inhibitor with a thienopyrimidine core structure.
Uniqueness
5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine stands out due to its high selectivity and potency in inhibiting the PI3K/AKT/mTOR pathway. Its unique structural features, such as the morpholine ring and the specific substitution pattern on the thienopyrimidine core, contribute to its enhanced pharmacokinetic properties and efficacy in preclinical models .
Properties
Molecular Formula |
C15H16N6OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16N6OS/c1-9-8-23-12-11(9)19-13(10-6-17-15(16)18-7-10)20-14(12)21-2-4-22-5-3-21/h6-8H,2-5H2,1H3,(H2,16,17,18) |
InChI Key |
LCHKOZULFQXJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N |
Origin of Product |
United States |
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